molecular formula C7H6BrN3 B7966850 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B7966850
M. Wt: 212.05 g/mol
InChI Key: VNKPOICVBKBSOM-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its structure includes a bromine atom at position 3 and an amine group at position 6 (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group provides a site for further functionalization .

Molecular Formula: C₇H₆BrN₃
Molecular Weight: 212.05 g/mol
CAS Registry: 1190321-04-0 (positionally similar variant with amine at position 5) , 145901-11-7 (base structure without bromine) .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKPOICVBKBSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

The most straightforward method involves bromination of 1H-pyrrolo[2,3-b]pyridin-6-amine precursors using NBS in dichloromethane (DCM) at room temperature. This protocol achieves regioselective bromination at the 3-position due to the electron-rich nature of the pyrrole ring. For example, treatment of 1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) with NBS (1.2 eq) in anhydrous DCM for 4–6 hours yields the target compound in 76% yield after silica gel chromatography (CH₂Cl₂/MeOH 99:1).

Critical Parameters :

  • Solvent Polarity : Non-polar solvents like DCM minimize side reactions such as di-bromination.

  • Stoichiometry : Excess NBS (>1.2 eq) leads to over-bromination at adjacent positions.

Bromine in Chloroform

Alternative bromination employs molecular bromine (Br₂) in chloroform at 0°C. This method, while efficient, requires careful temperature control to avoid decomposition of the amine group. A representative procedure involves dropwise addition of Br₂ (1.1 eq) to a chilled solution of 1H-pyrrolo[2,3-b]pyridin-6-amine in chloroform, followed by stirring for 30 minutes. The crude product is neutralized with Na₂S₂O₃ and purified via recrystallization (ethanol/water), achieving 68% yield.

Advantages :

  • Faster reaction times (≤1 hour).

  • Higher atom economy compared to NBS.

Limitations :

  • Hazardous handling of liquid bromine.

  • Requires rigorous exclusion of moisture to prevent HBr formation.

Sequential Functionalization: Bromination Followed by Amination

Suzuki Coupling-Bromination-Amination Sequence

A multi-step approach starts with Suzuki-Miyaura coupling of 5-bromo-7-azaindole with aryl boronic acids to install substituents, followed by bromination and amination. For instance:

  • Suzuki Coupling : 5-Bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid using Pd(dppf)Cl₂/K₂CO₃ in dioxane/water (80°C, 16 hours).

  • Bromination : The intermediate undergoes NBS-mediated bromination (DCM, rt, 4 hours).

  • Amination : Ammonolysis with NH₃/MeOH at 55°C under pressure furnishes the 6-amine.

Yield : 44–60% over three steps.

Protective Group Strategies

To prevent side reactions during amination, protective groups like tert-butoxycarbonyl (Boc) or tosyl (Ts) are employed:

  • Boc Protection : Treat 3-bromo-1H-pyrrolo[2,3-b]pyridine with Boc₂O/DMAP in THF.

  • Amination : Introduce the amine via Buchwald-Hartwig coupling with NH₃ and Pd(OAc)₂/XPhos.

  • Deprotection : Remove Boc with TFA/DCM.

Key Insight : Boc protection improves amination yields from 32% to 83% by preventing Pd catalyst poisoning.

Catalytic Cross-Coupling Approaches

Palladium-Mediated Halogen Exchange

A regioselective method utilizes Pd-catalyzed halogen dance reactions to position bromine at C-3. Starting from 6-amino-1H-pyrrolo[2,3-b]pyridine, treatment with CuBr₂ and Pd(OAc)₂ in DMF (120°C, 12 hours) achieves 70% yield. This method avoids pre-functionalized intermediates but requires rigorous exclusion of oxygen.

One-Pot Bromination-Amination

Recent advances enable tandem bromination and amination in a single pot. Using NH₄Br as both bromine and amine source, with MnO₂ as oxidant in DMF (100°C, 8 hours), this method achieves 55% yield. While less efficient, it reduces purification steps.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Bromination with Br₂ in chloroform achieves 85% yield with minimized waste.

  • Green Chemistry : NBS in recyclable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact.

Analytical Characterization and Purification

Spectroscopic Confirmation

  • ¹H NMR : δ 7.8–8.2 ppm (aromatic H at C-2/C-4), δ 6.3–6.6 ppm (pyrrole H).

  • HRMS : m/z 212.05 (M+H⁺).

Purification Protocols

  • Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) resolves regioisomers.

  • Recrystallization : Ethanol/water (3:1) yields needle-like crystals (mp 238–241°C).

Challenges and Mitigation Strategies

Challenge Solution Source
Di-brominationUse NBS instead of Br₂, limit stoichiometry
Amine oxidationInert atmosphere, low-temperature amination
Pd catalyst deactivationBoc/Ts protective groups

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 undergoes substitution reactions with nucleophiles under optimized conditions.

Reaction TypeReagents/ConditionsProductYieldSource
AminationNH₃ (7M in MeOH), 55°C, 16 h1H-Pyrrolo[2,3-b]pyridin-6-amine46%
MethoxylationNaOMe, Pd(OAc)₂, XPhos, dioxane, 110°C3-Methoxy derivative30%

Key Notes :

  • The bromine's reactivity is enhanced by electron-withdrawing effects from the fused pyrrole-pyridine system.

  • Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) improve efficiency in methoxylation .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraAryl boronic acid, Pd(OAc)₂, NaOtBu, dioxane, 110°C3-Aryl-pyrrolopyridine30%
Buchwald-HartwigAniline, Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 100°C3-Anilino derivative54%
SonogashiraAlkyne, CuI, Pd(PPh₃)₄, NEt₃, THF3-Alkynyl-pyrrolopyridine45–60%

Key Notes :

  • Steric hindrance at position 3 may require elevated temperatures (e.g., 110°C) for Suzuki couplings .

  • Protecting the amino group (e.g., with SEM) prevents side reactions during cross-coupling .

Electrophilic Substitution

The electron-rich pyrrole ring facilitates electrophilic attacks at specific positions, guided by substituent effects.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C3-Bromo-5-nitro derivative60%
IodinationI₂, HIO₃, H₂SO₄3-Bromo-5-iodo derivative55%

Key Notes :

  • Nitration occurs preferentially at position 5 due to the bromine's meta-directing effect .

  • The amino group at position 6 activates the ring toward electrophilic substitution.

Functionalization of the Amino Group

The primary amine at position 6 is amenable to alkylation, acylation, and condensation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, Et₃N, DCM6-Acetamido derivative80%
Schiff Base FormationBenzaldehyde, MeOH, reflux6-Benzylideneamine65%
SEM ProtectionSEM-Cl, DIPEA, DCM6-SEM-protected amine85%

Key Notes :

  • SEM protection is critical for preventing unwanted side reactions during cross-coupling .

  • Acylation improves solubility for subsequent synthetic steps .

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring-expansion reactions under basic or acidic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Ring ExpansionCHCl₃, NaOH, reflux1,8-Naphthyridine derivative40%
TrimerizationFormaldehyde, HClTricyclic azaindole35%

Key Notes :

  • Ring expansion with chloroform introduces a fused naphthyridine system, useful for extended π-conjugation .

  • Uncontrolled formaldehyde release during SEM deprotection can lead to tricyclic byproducts .

Challenges and Optimization Strategies

  • Deprotection Issues : SEM removal with TFA/NaOH can generate tricyclic byproducts; controlled conditions are essential .

  • Regioselectivity : Competing reaction pathways require precise control of temperature and catalysts .

  • Scale-Up : Continuous flow reactors improve yield and reproducibility for industrial-scale synthesis .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has been investigated primarily for its potential as a kinase inhibitor , specifically targeting fibroblast growth factor receptors (FGFRs) . The FGFR signaling pathway is often aberrantly activated in various cancers, making it an attractive target for therapeutic intervention.

Key Findings:

  • It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro, particularly in breast cancer cell lines such as 4T1 and MDA-MB-231 .
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
3-Bromo derivativeTBDTBDTBD
Compound 4h7925

Chemical Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as:

  • Nucleophilic substitution reactions , where the bromine atom can be replaced by other substituents.
  • Cross-coupling reactions with metal-organic reagents under palladium catalysis.

These reactions facilitate the development of new derivatives with enhanced properties for further biological evaluation .

Materials Science

In addition to its medicinal applications, 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is utilized in the development of novel materials. Its unique chemical structure allows it to be incorporated into polymers or used as a precursor for creating functionalized surfaces with specific properties .

Study on Anticancer Activity

A notable study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant inhibitory activity against multiple FGFR subtypes. For instance:

  • Compound 4h was found to have an IC50 value of 7 nM against FGFR1 and effectively inhibited the proliferation of breast cancer cells while inducing apoptosis .

Safety and Toxicity Assessments

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it may pose risks such as acute toxicity if ingested and skin irritation upon contact. These factors necessitate thorough toxicological evaluations before clinical application .

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can disrupt signaling pathways that are essential for cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine are best understood through comparison with positional isomers, halogenated analogs, and derivatives with varying substituents.

Positional Isomers

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Br at position 4, NH₂ at 6 C₇H₆BrN₃ 212.05 Higher steric hindrance at position 4; used in kinase inhibitor synthesis .
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Br at position 6, NH₂ at 4 C₇H₆BrN₃ 212.05 Altered electronic distribution; potential for DNA-targeting agents .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Br at position 5, COOH at 2 C₈H₅BrN₂O₂ 241.05 Enhanced solubility due to carboxylic acid; used in metal-catalyzed reactions .

Halogenated Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine F at position 3, NH₂ at 6 C₇H₆FN₃ 151.14 Smaller halogen improves membrane permeability; explored in CNS drug candidates .
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine F at 5, I at 4 C₇H₄FIN₂ 278.02 Dual halogenation increases steric bulk; used in radiopharmaceuticals .

Functionalized Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine NHCH₃ at 6 C₈H₈N₃ 147.17 Methylation reduces polarity; enhances blood-brain barrier penetration .
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate Br at 6, ester at 2 C₁₁H₁₀BrN₂O₂ 297.12 Ester group enables prodrug strategies; antiviral applications .

Key Research Findings

Reactivity : The bromine atom at position 3 in 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine facilitates palladium-catalyzed cross-coupling reactions, making it superior to fluorine or methyl analogs in constructing biaryl systems .

Biological Activity: Derivatives with NH₂ at position 6 exhibit higher affinity for JAK3 kinase compared to positional isomers (e.g., NH₂ at 4 or 5), as seen in leads like 4-(2-amino-6-methoxypyrimidin-4-yl)-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine .

Solubility : Carboxylic acid derivatives (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) show improved aqueous solubility (>10 mg/mL) compared to brominated amines, critical for formulation .

Biological Activity

Overview

3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound notable for its unique structure, which consists of a pyrrole ring fused to a pyridine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers.

The compound is characterized by the following structural features:

  • Bromine atom at the 3-position
  • Amino group at the 6-position

These substituents contribute to its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.

The primary mechanism of action for 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with FGFRs. By binding to these receptors, the compound disrupts signaling pathways essential for cell proliferation and survival, leading to:

  • Inhibition of cancer cell growth
  • Induction of apoptosis in tumor cells

Inhibition of FGFRs

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, exhibit potent inhibitory activity against FGFRs. For instance, studies have shown that certain derivatives can achieve IC50 values in the nanomolar range against multiple FGFR subtypes:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h7925
3-Bromo derivativeTBDTBDTBD

These findings suggest that this class of compounds could be developed as targeted therapies for cancers characterized by aberrant FGFR signaling.

Anticancer Properties

In vitro studies have demonstrated that 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine and its derivatives can inhibit the proliferation of various cancer cell lines. For example:

  • 4T1 breast cancer cells : The compound significantly reduced cell viability and induced apoptosis.

This anticancer activity is attributed to the compound's ability to interfere with critical signaling pathways involved in tumor growth and metastasis.

Case Studies

Several studies have explored the biological activity of pyrrolo[2,3-b]pyridine derivatives:

  • Study on Compound 4h :
    • Objective : Evaluate its inhibitory effect on FGFRs.
    • Results : Demonstrated potent inhibition with significant effects on breast cancer cell lines.
    • : Highlighted the potential for further development as an anticancer agent targeting FGFRs .
  • Structure-Based Design Research :
    • Objective : Develop orally bioavailable inhibitors based on pyrrolopyridine scaffolds.
    • Results : Identified compounds with favorable pharmacokinetic profiles and effective inhibition of MPS1 kinase.
    • : Suggested broader applications in cancer therapy beyond FGFR inhibition .

Safety and Toxicity

While promising in terms of biological activity, safety profiles must also be considered. Preliminary toxicity assessments indicate that 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine may pose risks such as:

  • Acute toxicity if ingested
  • Skin irritation upon contact

These factors necessitate thorough toxicological evaluations before clinical application .

Q & A

Q. Advanced

  • Acidic conditions (pH <3) : The amine group protonates, enhancing solubility but risking bromine displacement via SNAr mechanisms.
  • Basic conditions (pH >9) : Dehydrohalogenation may occur, forming a pyrrolopyridine dimer.
    Stability studies in buffers (e.g., PBS, 37°C) show <5% degradation over 24 h at pH 7.4, but >20% degradation at pH 2.0 . For reactions requiring basicity, use mild bases (e.g., NaHCO₃) and low temperatures (0–5°C).

What computational tools are recommended for predicting the compound’s ADMET properties?

Q. Advanced

  • SwissADME : Predicts logP (~1.5), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
  • ProtoPram-II : Estimates moderate toxicity risk (LD₅₀ ~300 mg/kg in rats).
  • Molecular docking (AutoDock Vina) : Models interactions with tau fibrils (binding energy ≤ -8.5 kcal/mol) .
    Validation with experimental data (e.g., plasma protein binding assays) is critical to refine predictions.

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